molecular formula C18H19NO5 B3037805 dimethyl 5-(4-methoxyphenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate CAS No. 62522-96-7

dimethyl 5-(4-methoxyphenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate

Cat. No.: B3037805
CAS No.: 62522-96-7
M. Wt: 329.3 g/mol
InChI Key: PFQGEHCYRPLWPR-UHFFFAOYSA-N
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Description

Dimethyl 5-(4-methoxyphenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate is a complex organic compound that belongs to the class of pyrrolizine derivatives. This compound is characterized by its unique structure, which includes a pyrrolizine ring system substituted with methoxyphenyl and dicarboxylate groups. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 5-(4-methoxyphenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with a suitable pyrrolizine precursor under acidic or basic conditions. This is followed by esterification reactions to introduce the dicarboxylate groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency. Industrial methods also emphasize the optimization of reaction conditions to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-(4-methoxyphenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Dimethyl 5-(4-methoxyphenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of dimethyl 5-(4-methoxyphenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 5-(4-methoxyphenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate is unique due to its specific combination of functional groups and ring structure, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

dimethyl 3-(4-methoxyphenyl)-6,7-dihydro-5H-pyrrolizine-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5/c1-22-12-8-6-11(7-9-12)16-15(18(21)24-3)14(17(20)23-2)13-5-4-10-19(13)16/h6-9H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFQGEHCYRPLWPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=C3N2CCC3)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
dimethyl 5-(4-methoxyphenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate
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dimethyl 5-(4-methoxyphenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate
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dimethyl 5-(4-methoxyphenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate
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dimethyl 5-(4-methoxyphenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate
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dimethyl 5-(4-methoxyphenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate
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dimethyl 5-(4-methoxyphenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate

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